molecular formula C14H12N2O3 B12023743 N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide

N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide

Katalognummer: B12023743
Molekulargewicht: 256.26 g/mol
InChI-Schlüssel: NYNXPFMWHJTOQV-OQLLNIDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide is an organic compound that belongs to the class of Schiff bases, also known as azomethines. These compounds are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide typically involves the condensation reaction between benzaldehyde and 2,4-dihydroxybenzamide. The reaction is usually carried out in the presence of an acid or base catalyst to facilitate the formation of the imine bond. Commonly used catalysts include hydrochloric acid, sulfuric acid, or sodium hydroxide. The reaction is performed under reflux conditions with solvents such as ethanol or methanol to dissolve the reactants and promote the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product while minimizing waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications .

Wissenschaftliche Forschungsanwendungen

N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the chemical environment .

Vergleich Mit ähnlichen Verbindungen

N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide can be compared with other Schiff bases and related compounds:

These comparisons highlight the unique features of this compound, such as its specific hydroxyl group positions and resulting chemical reactivity, which make it suitable for various applications.

Eigenschaften

Molekularformel

C14H12N2O3

Molekulargewicht

256.26 g/mol

IUPAC-Name

N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide

InChI

InChI=1S/C14H12N2O3/c17-11-6-7-12(13(18)8-11)14(19)16-15-9-10-4-2-1-3-5-10/h1-9,17-18H,(H,16,19)/b15-9+

InChI-Schlüssel

NYNXPFMWHJTOQV-OQLLNIDSSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O

Kanonische SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.